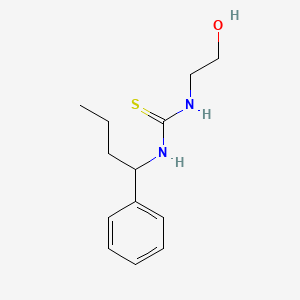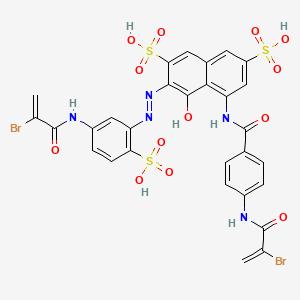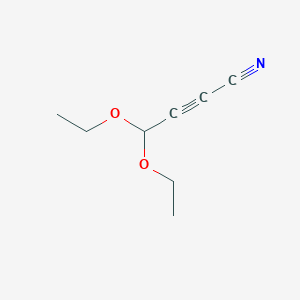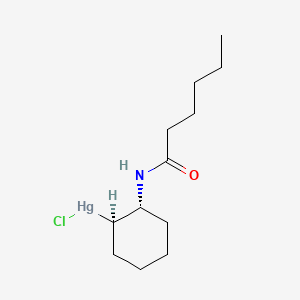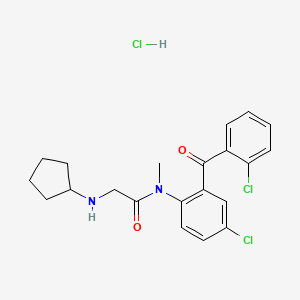
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a cyclopentylamino group, and a methyl group, all contributing to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Chlorobenzoyl Intermediate: This step involves the chlorination of benzoyl compounds under controlled conditions to introduce the chloro groups.
Cyclopentylamino Group Introduction: The cyclopentylamine is reacted with the intermediate to form the desired amide linkage.
Methylation: The final step involves the methylation of the amide nitrogen to achieve the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acids, while reduction could produce cyclopentylamines.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Shares the chlorophenyl group but lacks the cyclopentylamino and methyl groups.
Benzamide, N-(2-chlorobenzoyl)-: Contains the benzoyl group but differs in the substitution pattern and additional functional groups.
Uniqueness
What sets Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
75615-95-1 |
|---|---|
Fórmula molecular |
C21H23Cl3N2O2 |
Peso molecular |
441.8 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopentylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C21H22Cl2N2O2.ClH/c1-25(20(26)13-24-15-6-2-3-7-15)19-11-10-14(22)12-17(19)21(27)16-8-4-5-9-18(16)23;/h4-5,8-12,15,24H,2-3,6-7,13H2,1H3;1H |
Clave InChI |
LPMYHEVEIDIMJI-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


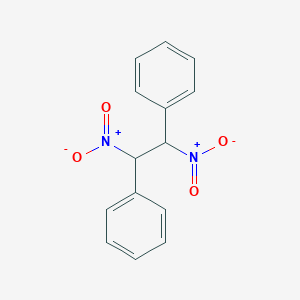
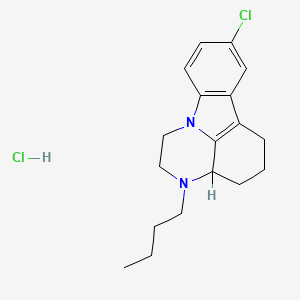
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
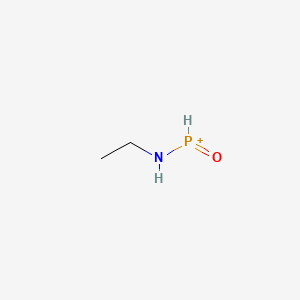
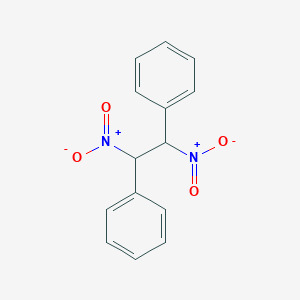
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
